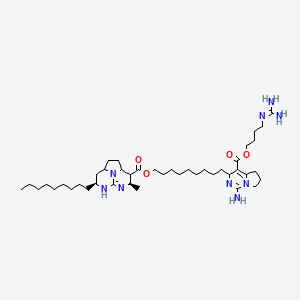
Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate is a complex organic compound with a unique structure that includes azo, pyrimidyl, and sulphonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate typically involves multiple steps. The process begins with the preparation of the azo compound through a diazotization reaction, followed by coupling with an appropriate aromatic amine. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques such as crystallization, filtration, and chromatography is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces aromatic amines.
Wissenschaftliche Forschungsanwendungen
Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which may interact with cellular components. The pyrimidyl group can bind to nucleic acids or proteins, affecting their function. The sulphonate groups enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium sodium 4-((2-((aminocarbonyl)amino)-4-((5-chloro-2-fluoro-6-methyl-4-pyrimidyl)amino)phenyl)azo)benzene-1,3-disulphonate
- This compound
Uniqueness
This compound is unique due to its combination of azo, pyrimidyl, and sulphonate groups, which confer specific chemical and biological properties
Eigenschaften
CAS-Nummer |
83763-55-7 |
|---|---|
Molekularformel |
C18H13ClFKN7NaO7S2 |
Molekulargewicht |
620.0 g/mol |
IUPAC-Name |
potassium;sodium;4-[[2-(carbamoylamino)-4-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]phenyl]diazenyl]benzene-1,3-disulfonate |
InChI |
InChI=1S/C18H15ClFN7O7S2.K.Na/c1-8-15(19)16(25-17(20)22-8)23-9-2-4-11(13(6-9)24-18(21)28)26-27-12-5-3-10(35(29,30)31)7-14(12)36(32,33)34;;/h2-7H,1H3,(H3,21,24,28)(H,22,23,25)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
SFGDUYULGSBLHA-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C(=NC(=N1)F)NC2=CC(=C(C=C2)N=NC3=C(C=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Cl.[Na+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)




